N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide
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Overview
Description
N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide: is an organic compound with the molecular formula C11H15FN2O It is characterized by the presence of a fluorophenyl group attached to an aminoethyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide typically involves the reaction of 2-fluorobenzylamine with ethyl acetate under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate the expression of genes involved in various cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
- N-(2-{[(2-chlorophenyl)methyl]amino}ethyl)acetamide
- N-(2-{[(2-bromophenyl)methyl]amino}ethyl)acetamide
- N-(2-{[(2-iodophenyl)methyl]amino}ethyl)acetamide
Comparison: N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its halogenated analogs .
Properties
Molecular Formula |
C11H15FN2O |
---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
N-[2-[(2-fluorophenyl)methylamino]ethyl]acetamide |
InChI |
InChI=1S/C11H15FN2O/c1-9(15)14-7-6-13-8-10-4-2-3-5-11(10)12/h2-5,13H,6-8H2,1H3,(H,14,15) |
InChI Key |
LBSZOSSSWQATLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNCC1=CC=CC=C1F |
Origin of Product |
United States |
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